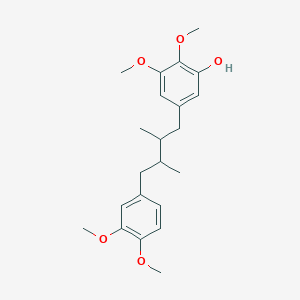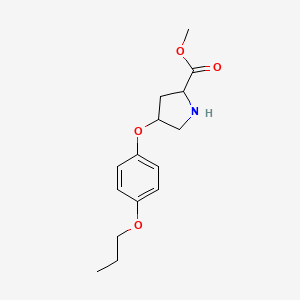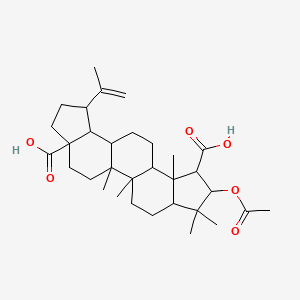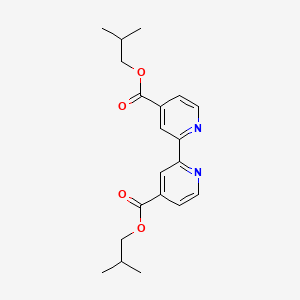
Methyl 4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(2-bromo-4-chlorophénoxy)pyrrolidine-2-carboxylate de méthyle est un composé chimique de formule moléculaire C12H13BrClNO3 et de masse moléculaire 334,6 g/mol . Ce composé est principalement utilisé dans les milieux de recherche, notamment dans les domaines de la chimie et de la biologie. Il est connu pour sa structure unique, qui comprend un cycle pyrrolidine substitué par un atome de brome et un atome de chlore sur un groupe phénoxy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(2-bromo-4-chlorophénoxy)pyrrolidine-2-carboxylate de méthyle implique généralement la réaction du 2-bromo-4-chlorophénol avec l’ester méthylique de l’acide pyrrolidine-2-carboxylique. La réaction est effectuée en présence d’une base telle que le carbonate de potassium et d’un solvant tel que le diméthylformamide. Le mélange est chauffé pour favoriser la réaction de substitution nucléophile, ce qui conduit à la formation du produit souhaité .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l’approche générale impliquerait une mise à l’échelle de la synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour manipuler les réactifs contenant du brome et du chlore.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(2-bromo-4-chlorophénoxy)pyrrolidine-2-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Substitution nucléophile : Les atomes de brome et de chlore sur le groupe phénoxy peuvent être substitués par d’autres nucléophiles.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions appropriées, ce qui conduit à la formation de différents dérivés.
Hydrolyse : Le groupe ester peut être hydrolysé pour former l’acide carboxylique correspondant.
Réactifs et conditions courants
Substitution nucléophile : Réactifs tels que le méthylate de sodium ou le tert-butylate de potassium dans des solvants tels que le diméthylsulfoxyde.
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Hydrolyse : Conditions acides ou basiques à l’aide d’acide chlorhydrique ou d’hydroxyde de sodium.
Principaux produits formés
Substitution nucléophile : Divers dérivés phénoxy substitués.
Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l’oxygène.
Réduction : Dérivés réduits avec moins de groupes fonctionnels contenant de l’oxygène.
Hydrolyse : Acide pyrrolidine-2-carboxylique et 2-bromo-4-chlorophénol.
Applications de recherche scientifique
Le 4-(2-bromo-4-chlorophénoxy)pyrrolidine-2-carboxylate de méthyle est utilisé dans diverses applications de recherche scientifique, notamment :
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Dans les études impliquant l’inhibition enzymatique et la liaison aux récepteurs.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
Methyl 4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 4-(2-bromo-4-chlorophénoxy)pyrrolidine-2-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La structure unique du composé lui permet de se lier à ces cibles, inhibant potentiellement leur activité ou modifiant leur fonction. Les voies exactes impliquées dépendent de l’application spécifique et de la molécule cible .
Comparaison Avec Des Composés Similaires
Composés similaires
4-bromo-1H-pyrrole-2-carboxylate de méthyle : Structure similaire, mais sans le groupe chlorophénoxy.
4-(4-chlorophénoxy)pyrrolidine-2-carboxylate de méthyle : Similaire, mais sans l’atome de brome.
4-(2-bromo-4-méthylphénoxy)pyrrolidine-2-carboxylate de méthyle : Similaire, mais avec un groupe méthyle au lieu d’un atome de chlore.
Unicité
Le 4-(2-bromo-4-chlorophénoxy)pyrrolidine-2-carboxylate de méthyle est unique en raison de la présence d’atomes de brome et de chlore sur le groupe phénoxy, ce qui peut influencer considérablement sa réactivité et ses propriétés de liaison. Cette double substitution peut améliorer son potentiel en tant qu’intermédiaire polyvalent dans la synthèse chimique et son efficacité dans les applications biologiques .
Propriétés
IUPAC Name |
methyl 4-(2-bromo-4-chlorophenoxy)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(14)4-9(11)13/h2-4,8,10,15H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQJWJIYJMYISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12105315.png)



![4-[(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl)oxy]-4-oxobutanoic acid](/img/structure/B12105333.png)
![5-(carbamoylamino)-3-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylsulfanyl}-1,2-thiazole-4-carboxamide](/img/structure/B12105341.png)

![(R)-2,2',3,3'-Tetrahydro-6,6'-bis(4-nitrophenyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B12105349.png)
![1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12105356.png)


![Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105371.png)

